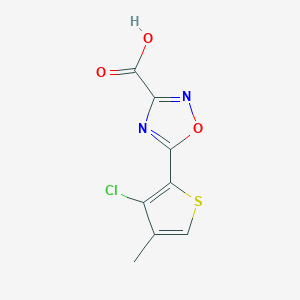![molecular formula C12H26N2O B13081041 Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)
Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine is a tertiary amine with the molecular formula C₁₂H₂₆N₂O. This compound is characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a methyloxolan ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine typically involves the reaction of diethylamine with a suitable propyl halide, followed by the introduction of the methyloxolan group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl(propyl)amine: Similar structure but lacks the methyloxolan group.
N,N-Diethyl-3-(trimethoxysilyl)propylamine: Contains a trimethoxysilyl group instead of the methyloxolan group.
Uniqueness
Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine is unique due to the presence of the methyloxolan ring, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C12H26N2O |
|---|---|
Peso molecular |
214.35 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(2-methyloxolan-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2O/c1-4-14(5-2)9-6-8-13-12-7-10-15-11(12)3/h11-13H,4-10H2,1-3H3 |
Clave InChI |
SXUCXWPDDGONGB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCNC1CCOC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene](/img/structure/B13080993.png)


![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)


![4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13081031.png)
![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
